2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole
Overview
Description
“2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole” is a chemical compound that belongs to the class of indoles . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
The synthesis of “this compound” involves the introduction of an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The choice of the carbonyl component of the Fischer reaction is generally not limited: both the piperidin-4-one itself and its N-alkyl and N-acyl derivatives undergo this reaction successfully .Molecular Structure Analysis
The molecular structure of “this compound” is complex, and it’s part of a larger class of compounds known as indoles . Molecular docking studies have revealed the binding orientations of all the synthesized compounds in the active site of c-Met .Scientific Research Applications
1. Pharmacological Properties
Derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, including 2-methyl variants, display a wide range of pharmacological activities. These compounds have been noted for their antihistamine, neuroleptic, antiarrhythmic, and antioxidant properties. Certain derivatives have been utilized in medicinal applications, such as antihistamine and neuroleptic drugs (Ivanov, Afanas'ev, & Bachurin, 2001).
2. Broad Spectrum of Pharmacological Activity
The synthesis methods and the broad spectrum of pharmacological activities of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have been thoroughly researched. These compounds are of significant interest in medicinal chemistry due to their diverse therapeutic potentials (Ivashchenko, Mitkin, Kadieva, & Tkachenko, 2010).
3. Receptor Activity
Studies on new derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have shown significant activity across various therapeutic targets, including GPC-receptors, ion channels, and neurotransmitter transporters. One compound, in particular, demonstrated notable antagonist activity against several adrenergic and serotonin receptors (Ivachtchenko, Mitkin, Kysil, Kazey, & Okun, 2013).
4. Molecular and Crystal Structures
The molecular and crystal structures of certain hydrogenated forms of pyrido[4,3-b]indole have been explored using single-crystal X-ray diffraction. This research contributes to a deeper understanding of the physicochemical characteristics of these compounds (Rybakov, Alekseev, Kurkin, & Yurovskaya, 2011).
5. Antitumor Activity
Several studies have been conducted on the antitumor activities of pyrido[4,3-b]indole derivatives. These studies involve the synthesis of novel compounds and assessing their efficacy in inhibiting the proliferation of various cancer cell lines. The results indicate potential in the development of new antineoplastic agents (Nguyen et al., 1990).
Properties
IUPAC Name |
8-iodo-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2/c1-15-5-4-12-10(7-15)9-6-8(13)2-3-11(9)14-12/h2-3,6,14H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYOPZINKKAHON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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